Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate is a chemical compound with potential applications in pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and a nicotinic acid derivative, suggesting possible interactions with biological targets.
Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate falls under the category of organic compounds, specifically as a pyrimidine derivative. Its structure suggests that it may act on specific receptors or enzymes within biological systems, making it a candidate for pharmacological studies.
The synthesis of methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction times) are crucial for optimizing yields and purity during synthesis.
The molecular formula of methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate is . It features:
Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate may undergo several chemical reactions:
These reactions are relevant for modifying the compound for enhanced biological activity or for synthesizing related derivatives.
Research into similar compounds has shown that modifications on the pyrimidine or phenyl rings can significantly affect receptor affinity and selectivity, which may also apply to this compound.
Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate typically appears as a solid at room temperature. Specific melting points and solubility data are often provided by suppliers but are not universally reported in literature.
The compound is expected to exhibit stability under normal laboratory conditions but may be sensitive to light and moisture due to its functional groups. Its reactivity profile suggests it could participate in various organic reactions mentioned earlier.
Relevant data such as spectral analysis (NMR, IR) could provide insights into its structural characteristics and purity levels.
Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders or metabolic diseases. Its unique structure makes it a candidate for further pharmacological evaluation to explore its efficacy as a therapeutic agent.
The synthesis employs a convergent approach where key heterocyclic fragments are prepared independently before final coupling. The 5-chloro-2-fluorophenyl-substituted pyrimidine ring is typically constructed via:
The methyl nicotinate segment is derived from methyl 4-aminonicotinate, synthesized via:
Final assembly involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling between the 4-chloropyrimidine and 4-aminonicotinate fragments. A comparative analysis of routes is shown below:
Table 1: Multi-Step Assembly Strategies Comparison
Route Sequence | Key Step Conditions | Overall Yield | Advantages |
---|---|---|---|
Pyrimidine C4 activation → SNAr | DIPEA, DMF, 90°C, 12h | 42% | No metal catalyst required |
Buchwald-Hartwig coupling | Pd₂(dba)₃/XantPhos, dioxane, 100°C | 68% | Higher yield, milder conditions |
Direct C-H amination | CuI/phenanthroline, K₂CO₃, 120°C | 31% | Atom-economical but lower yield |
The C4 position of 2-(5-chloro-2-fluorophenyl)-5-methoxy-4,6-dichloropyrimidine is the primary site for SNAr due to:
Leaving group optimization established chloro as superior to bromo or fluoro for kinetic control. Critical parameters include:
Table 2: SNAr Optimization Parameters
Variable | Optimal Condition | Conversion | Impurity Profile |
---|---|---|---|
Solvent | Anhydrous DMF | 98% | Hydrolysis <1% |
Base | 2.0 eq. DIPEA | 95% | Dialkylation <0.5% |
Temperature | 85–90°C | 99% | Dehalogenation <0.3% |
Nucleophile excess | 1.1 eq. | 97% | Homocoupling <0.2% |
Palladium-catalyzed cross-coupling provides higher yields and broader functional group tolerance than SNAr. Key systems:
Copper-catalyzed alternatives offer cost efficiency:
Table 3: Catalytic Coupling Performance
Catalyst System | Ligand | Temp (°C) | Time (h) | Yield | Turnover (TON) |
---|---|---|---|---|---|
Pd(OAc)₂ (3 mol%) | XantPhos (6 mol%) | 100 | 12 | 89% | 29.7 |
Pd₂(dba)₃ (2 mol%) | BINAP (8 mol%) | 100 | 18 | 78% | 39.0 |
CuI (10 mol%) | DMCD (20 mol%) | 110 | 20 | 65% | 6.5 |
Pd/C (5 mol%)-XPhos | XPhos (10 mol%) | 120 | 24 | 52% | 10.4 |
Fluorophenyl group installation requires precise halogen positioning:
Methoxy group regiochemistry is controlled by:
Table 4: Regioselectivity Control Methods
Functionalization Target | Method | Regioselectivity | Key Controlling Factor |
---|---|---|---|
5-Chloro-2-fluorophenyl | DoM/Negishi coupling | >98% C2 | Ortho-F directed metalation |
5-Chloro-2-fluorophenyl | Suzuki coupling | 90% C2 | Steric bias in Pd(0) oxidative addn. |
Pyrimidine C5-OCH₃ | Low-temp SNAr | 95% | Kinetic control via charge stability |
Pyrimidine C5-OCH₃ | SEM protection/methylation | >99% | Steric blocking of C4 |
Solvent polarity critically influences reaction efficiency:
Temperature profiles:
Catalyst recovery and solvent recycling:
Table 5: Solvent and Condition Optimization
Parameter | Optimal Value | Yield Impact | Byproduct Formation |
---|---|---|---|
Solvent (SNAr) | Anhydrous DMF | 89% | <1% hydrolysis |
Water content | <50 ppm | Maintains 89% | 8–12% at 500 ppm |
Temperature (SNAr) | 85–90°C | Max 91% | 15% at 130°C |
Pd catalyst loading | 2–3 mol% | 89% | <0.5% homocoupling |
DMF recycling cycles | 3 | No yield loss | No cumulative impurities |
Tables of Compound Names
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0